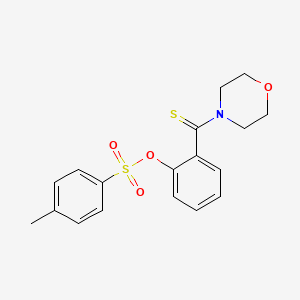
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers.
科学研究应用
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In particular, it has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, and neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol involves its binding to beta-adrenergic receptors, which are present in various tissues throughout the body, including the heart, lungs, and brain. By blocking the activity of these receptors, the compound reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and anxiety, among other effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol are diverse and depend on the specific tissue and receptor subtype involved. In the cardiovascular system, the compound reduces heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of hypertension and heart failure. In the brain, it has been shown to improve cognitive function and reduce neuroinflammation, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in animal models and human subjects, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of using this compound is its relatively low potency compared to other beta-blockers, which may require higher doses or longer treatment durations to achieve therapeutic effects.
未来方向
There are several potential future directions for research on 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs, such as anti-cancer agents, to enhance their efficacy. Additionally, further research is needed to elucidate the specific mechanisms underlying the compound's anti-inflammatory and anti-oxidant effects, which may lead to the development of new therapeutic strategies.
合成方法
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol involves the reaction between 4-nitrophenol and 1-(1H-benzimidazol-1-yl)propan-2-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to form the final product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.
属性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-13(9-18-11-17-15-3-1-2-4-16(15)18)10-23-14-7-5-12(6-8-14)19(21)22/h1-8,11,13,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSIVCDTHDPFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)